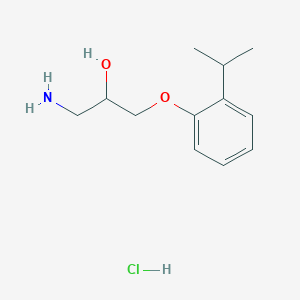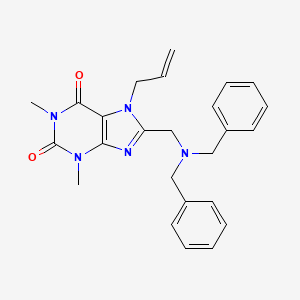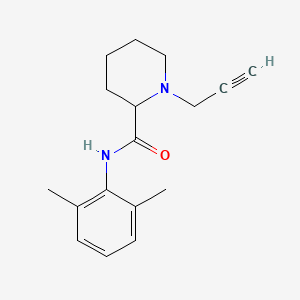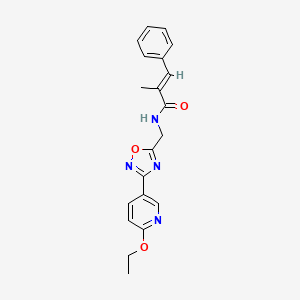![molecular formula C21H18N4O4 B2796462 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1189912-64-8](/img/structure/B2796462.png)
6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
HMS3524F05, also known as 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, primarily targets the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .
Mode of Action
HMS3524F05 interacts with the PCAF bromodomain, inhibiting its activity . This interaction disrupts the acetylation process, thereby altering gene expression and inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF by HMS3524F05 affects multiple biochemical pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects are complex and depend on the specific cellular context, but generally result in the suppression of cancer cell growth .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
HMS3524F05 has demonstrated potent anticancer activity in vitro . It has shown effectiveness against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer .
Biochemical Analysis
Biochemical Properties
It is known that similar 1,2,4-triazoloquinazoline compounds interact with various enzymes and proteins . For instance, some of these compounds have been found to inhibit the PCAF bromodomain , which plays a crucial role in gene expression and cellular function .
Cellular Effects
Related 1,2,4-triazoloquinazoline compounds have shown significant anticancer activity against various human cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines .
Molecular Mechanism
Similar 1,2,4-triazoloquinazoline compounds have been found to inhibit the PCAF bromodomain , suggesting that HMS3524F05 might exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
Related 1,2,4-triazoloquinazoline compounds have shown stable and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The dosage effects of HMS3524F05 in animal models have not been reported. Related 1,2,4-triazoloquinazoline compounds have shown potent anticancer activity at various dosages .
Metabolic Pathways
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Related 1,2,4-triazoloquinazoline compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-5-19-22-20-14-6-3-4-7-15(14)24(21(27)25(20)23-19)11-16(26)13-8-9-17-18(10-13)29-12-28-17/h3-4,6-10H,2,5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIJTDYOSQSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2796380.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)
![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)
![N-{[4-(4-fluorophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2796386.png)


![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)




